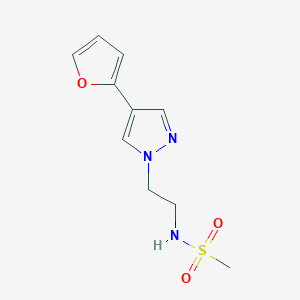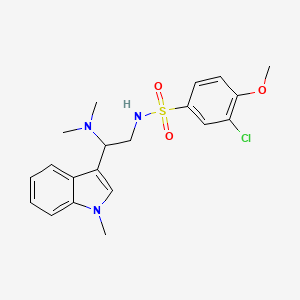![molecular formula C22H19N3OS B2953350 N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide CAS No. 897459-11-9](/img/structure/B2953350.png)
N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide, also known as ML239, is a small molecule drug that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to have promising results in scientific research.
Scientific Research Applications
Fluorescent Analog Development
The development of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) highlights a critical application in biochemical research. A study conducted by Barrio, Secrist, and Leonard (1972) synthesized a fluorescent analog of NAD, demonstrating its use in monitoring enzymatic activities and interactions. This research showcases the versatility of nicotinamide derivatives in creating tools for biological studies, providing insights into cellular processes with fluorescence-based techniques (J. Barrio, J. Secrist, N. Leonard, 1972).
Nicotinamide in Plant Metabolism
Nicotinamide's metabolic fate in higher plants was explored by Matsui et al. (2007), who found that it contributes to pyridine nucleotide synthesis after conversion to nicotinic acid. This study demonstrates the role of nicotinamide derivatives in plant biochemistry, suggesting potential agricultural applications in optimizing plant health and productivity (Ayu Matsui, Yuling Yin, K. Yamanaka, M. Iwasaki, H. Ashihara, 2007).
Corrosion Inhibition
Research on the corrosion inhibition effect of nicotinamide derivatives by Chakravarthy, Mohana, and Kumar (2014) highlights another application area. They found that certain nicotinamide derivatives effectively inhibit corrosion on mild steel in hydrochloric acid solutions. This suggests potential industrial applications in protecting metal surfaces, highlighting the chemical versatility of nicotinamide derivatives (M. P. Chakravarthy, K. N. Mohana, C. B. Pradeep Kumar, 2014).
Herbicidal Activity
A study by Yu et al. (2021) on N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, revealed significant herbicidal activity against certain weed species. This research indicates the potential of nicotinamide derivatives in developing environmentally friendly herbicides, offering a new avenue for pest management in agriculture (Chen Yu, Qiao Wang, J. Bajsa-Hirschel, C. Cantrell, S. Duke, Xinghai Liu, 2021).
Synthetic Nicotinamide Cofactor Analogues
The synthesis and application of synthetic nicotinamide cofactor analogues in redox chemistry have been extensively studied by Paul, Arends, and Hollmann (2014). Their work demonstrates the importance of these analogues in both enzymatic reactions and non-enzymatic redox processes, highlighting their potential in chemical synthesis and biocatalysis (C. E. Paul, I. Arends, F. Hollmann, 2014).
properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS/c26-21(24-12-6-10-17-9-4-5-11-20(17)24)13-18-15-27-22-23-19(14-25(18)22)16-7-2-1-3-8-16/h1-5,7-9,11,14-15H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMUIPVMFGKOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CC3=CSC4=NC(=CN34)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2953268.png)
![Methyl 4,5-dimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2953269.png)



![1-(thiophen-2-yl)-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2953274.png)
![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2953276.png)
![(Z)-N-(4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2953277.png)
![2-(4-fluorophenoxy)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2953282.png)



